molecular formula C16H20N4O3 B5433856 (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol

(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol

Cat. No. B5433856
M. Wt: 316.35 g/mol
InChI Key: MTHOQBXVTGEUPR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol, also known as MPPO, is a compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol is not fully understood. However, it has been proposed that it acts as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety and seizure activity. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease lipid peroxidation in the brain. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the effective dose is much lower than the toxic dose. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the potential of this compound as a radioprotective agent in cancer treatment. Finally, research could explore the use of this compound as a probe for imaging the central nervous system in humans.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could have significant implications for the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol involves the reaction of 4-morpholinecarboxaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with pyrrolidine to obtain this compound.

Scientific Research Applications

(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-pyrrolidinol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, this compound has been investigated for its potential as a radioprotective agent and as a probe for imaging the central nervous system.

properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-14-11-20(10-13(14)19-6-8-22-9-7-19)16-17-15(18-23-16)12-4-2-1-3-5-12/h1-5,13-14,21H,6-11H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOQBXVTGEUPR-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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